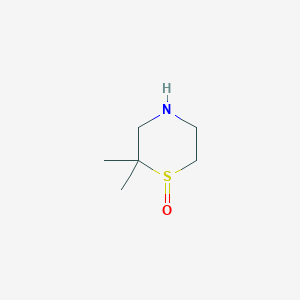![molecular formula C7H15NO2 B6258994 methyl 2-[(2-methylpropyl)amino]acetate CAS No. 19628-56-9](/img/new.no-structure.jpg)
methyl 2-[(2-methylpropyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-methylpropyl)amino]acetate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, methyl (isobutylamino)acetate . This compound is characterized by the presence of an ester functional group and an amine group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methylpropyl)amino]acetate can be synthesized through the reaction of methyl chloroacetate with 2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methylpropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2-methylpropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets to exert its effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminoacetate: Lacks the 2-methylpropyl group, making it less hydrophobic.
Ethyl 2-[(2-methylpropyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-[(2-ethylpropyl)amino]acetate: Contains an ethyl group on the propyl chain, altering its steric and electronic properties.
Uniqueness
Methyl 2-[(2-methylpropyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 2-methylpropyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and targets .
Propiedades
Número CAS |
19628-56-9 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 |
Pureza |
92 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
